4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl

Description

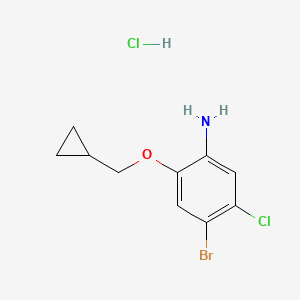

Chemical Structure:

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl (CAS: 1400644-73-6) is a halogenated aromatic amine derivative featuring a cyclopropylmethoxy substituent at the 2-position, bromine at the 4-position, and chlorine at the 5-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

The bromo and chloro substituents likely originate from halogenation steps or pre-functionalized precursors.

However, its discontinued commercial status () implies challenges in synthesis, stability, or efficacy.

Properties

IUPAC Name |

4-bromo-5-chloro-2-(cyclopropylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO.ClH/c11-7-3-10(9(13)4-8(7)12)14-5-6-1-2-6;/h3-4,6H,1-2,5,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQABSLVSSTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2N)Cl)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride typically involves multiple steps. One common method starts with the bromination and chlorination of aniline derivatives. The cyclopropylmethoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

| Compound Name (CAS) | Substituents (Positions) | Molecular Weight | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl (1400644-73-6) | Br (4), Cl (5), cyclopropylmethoxy (2) | 315.6 | Amine (HCl salt), ether | Moderate in polar solvents |

| 4-Bromo-5-chloro-2-methylaniline (30273-47-3) | Br (4), Cl (5), methyl (2) | 220.5 | Amine | Low in polar solvents |

| 5-Bromo-4-fluoro-2-hydroxy-aniline HCl (CDS023410) | Br (5), F (4), hydroxyl (2) | 242.5 | Amine (HCl salt), hydroxyl | High in polar solvents |

| 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline (OTV000862) | Br (4), pyrrolidinylethoxy (2) | 285.2 | Amine, ether, tertiary amine | Moderate in polar solvents |

| 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene (1400644-63-4) | Br (1), Cl (2), nitro (4), cyclopropylmethoxy (5) | 335.6 | Nitro, ether | Low in polar solvents |

Key Observations :

- Electron-Withdrawing Effects: The nitro group in CAS 1400644-63-4 increases reactivity in electrophilic substitutions compared to the amino group in the target compound .

- Solubility : The hydrochloride salt in the target compound and CDS023410 enhances aqueous solubility compared to neutral analogs like 30273-47-3.

- Steric and Electronic Profiles : Cyclopropylmethoxy groups (e.g., 1400644-73-6, 1400644-63-4) impart greater lipophilicity and steric hindrance than methyl or hydroxyl substituents, influencing binding affinity in biological systems .

Commercial and Regulatory Status

- Regulatory Compliance : Halogenated anilines often require rigorous purity testing (e.g., ), particularly for pharmaceutical applications.

Biological Activity

4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline hydrochloride (CAS No. 1400644-73-6) is a synthetic compound notable for its complex structure and potential biological activities. This compound features a bromo and chloro substituent on an aniline ring, along with a cyclopropylmethoxy group, which contribute to its unique reactivity and interactions in biological systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline HCl is C₁₀H₁₂BrCl₂NO, with a molecular weight of approximately 313.02 g/mol. Its structural complexity allows for various interactions with biological targets, making it an area of interest in pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C9. These enzymes are crucial in drug metabolism, thus positioning this compound as relevant in pharmacokinetic studies.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the biological system being studied.

Comparative Analysis with Similar Compounds

A comparative analysis of compounds with similar structures reveals variations in their biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-chloro-5-methoxyaniline | 98446-54-9 | Lacks cyclopropyl group; simpler structure |

| 5-Chloro-4-bromo-2-nitrophenol | 855400-82-7 | Contains nitro group; different reactivity |

| 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 | No bromine; primarily used in dye synthesis |

| 2-Amino-4-bromo-6-chlorophenol | 855836-14-5 | Different position of amino group; varied activity |

This table highlights how variations in halogen placement and functional groups can significantly impact chemical behavior and potential applications.

Case Studies

While specific case studies on the biological activity of this compound are sparse, related research provides insights into its potential applications:

- Cytochrome P450 Inhibition : Studies have shown that similar compounds can effectively inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can lead to altered drug efficacy and safety profiles.

- Antimicrobial Activity : Research on related anilines has indicated potential antimicrobial effects, suggesting that further investigation into this compound's efficacy against various pathogens could be beneficial.

- Anti-inflammatory Effects : Compounds with structural similarities have been noted for their anti-inflammatory properties, warranting exploration into the therapeutic potential of this compound in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.